An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the compound's spectral features, underpinned by established NMR principles. Furthermore, it outlines field-proven, best-practice protocols for the acquisition and processing of high-quality NMR data, ensuring scientific integrity and reproducibility.
Introduction
Methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate, with the molecular formula C₁₇H₁₆O₅ and a molecular weight of 300.31, is a complex organic molecule incorporating several key functional groups: an aromatic aldehyde (formyl group), a methoxy ether, a phenylacetate ester, and a chiral center.[1] The structural complexity of this molecule makes NMR spectroscopy an indispensable tool for its unambiguous characterization. The precise arrangement of these functionalities creates a unique electronic environment for each proton and carbon atom, resulting in a distinct and interpretable NMR fingerprint. This guide will delve into the predicted spectral data and provide the scientific rationale for the assignment of each resonance, thereby offering a robust framework for the structural verification of this and structurally related compounds.
Molecular Structure and Atom Numbering
For clarity in spectral assignment, the atoms of methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate are numbered as shown in the diagram below. This numbering scheme will be used consistently throughout the guide.
Caption: Molecular structure and atom numbering scheme for NMR assignment.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the title compound, based on established values for analogous structures found in the scientific literature.[2][3][4][5] The data is predicted for a standard deuterated chloroform (CDCl₃) solvent.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Atom Number | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| H19 | 9.85 - 9.95 | s | - | 1H | Aldehyde proton |
| H-Ar (Phenyl) | 7.30 - 7.50 | m | - | 5H | Phenyl group protons |
| H6' | 7.45 - 7.55 | d | ~2.5 | 1H | Aromatic proton |
| H4' | 7.35 - 7.45 | dd | ~8.5, 2.5 | 1H | Aromatic proton |
| H1' | 6.95 - 7.05 | d | ~8.5 | 1H | Aromatic proton |
| H7 | 5.80 - 5.90 | s | - | 1H | Methine proton (CH-Ph) |
| OCH₃ (C18) | 3.85 - 3.95 | s | - | 3H | Methoxy protons |
| OCH₃ (C11) | 3.70 - 3.80 | s | - | 3H | Methyl ester protons |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Atom Number | Predicted δ (ppm) | Assignment |
| C19 | 190.5 - 191.5 | Aldehyde Carbonyl |
| C9 | 168.0 - 169.0 | Ester Carbonyl |
| C2' | 154.0 - 155.0 | Aromatic C-O |
| C5' | 149.0 - 150.0 | Aromatic C-O |
| C-Ar (ipso, Ph) | 134.0 - 135.0 | Aromatic C (ipso-phenyl) |
| C3' | 131.0 - 132.0 | Aromatic C-CHO |
| C-Ar (Ph) | 128.0 - 129.5 | Aromatic CH (Phenyl) |
| C6' | 125.0 - 126.0 | Aromatic CH |
| C4' | 118.0 - 119.0 | Aromatic CH |
| C1' | 112.0 - 113.0 | Aromatic CH |
| C7 | 79.0 - 80.0 | Methine Carbon (CH-Ph) |
| C18 | 56.0 - 56.5 | Methoxy Carbon |
| C11 | 52.5 - 53.5 | Methyl Ester Carbon |
Scientific Interpretation of the Spectra
The predicted spectral data provides a detailed structural fingerprint of the molecule. The rationale for each assignment is grounded in fundamental NMR principles, such as electronegativity, aromatic substitution patterns, and spin-spin coupling.[6][7][8]
-
¹H NMR Spectrum:
-
Aldehyde Proton (H19): The most downfield signal, expected between δ 9.85-9.95 ppm, is characteristic of an aldehyde proton.[9][10] Its singlet multiplicity indicates no adjacent protons for coupling.
-
Aromatic Protons: The spectrum will feature two distinct aromatic regions. A complex multiplet between δ 7.30-7.50 ppm integrating to five protons corresponds to the monosubstituted phenyl ring. The trisubstituted phenoxy ring displays three distinct signals. H6' appears as a doublet due to meta-coupling with H4'. H4' shows as a doublet of doublets, split by both H1' (ortho-coupling, ~8.5 Hz) and H6' (meta-coupling, ~2.5 Hz). H1' is a doublet due to ortho-coupling with H4'.[3]
-
Methine Proton (H7): The singlet at δ 5.80-5.90 ppm is assigned to the benzylic methine proton. Its significant downfield shift is due to the deshielding effects of the adjacent phenyl group and the ether oxygen.
-
Methoxy and Methyl Ester Protons (C18 & C11): Two sharp singlets are predicted for the two different OCH₃ groups. The methoxy group on the aromatic ring (C18) is typically found around δ 3.85-3.95 ppm. The methyl ester protons (C11) are slightly more shielded, appearing around δ 3.70-3.80 ppm.[5]
-
-
¹³C NMR Spectrum:
-
Carbonyl Carbons (C19 & C9): Two signals in the far downfield region correspond to the two carbonyl carbons. The aldehyde carbonyl (C19) is expected at the lowest field, around δ 190.5-191.5 ppm, while the ester carbonyl (C9) will resonate at a slightly higher field, around δ 168.0-169.0 ppm.[7]
-
Aromatic Carbons: The aromatic region will be complex. The carbons attached to oxygen (C2' and C5') are highly deshielded and will appear between δ 149.0-155.0 ppm. The carbon bearing the formyl group (C3') is also significantly downfield. The remaining aromatic carbons of both rings will appear in the typical range of δ 112.0-135.0 ppm.[2][4]
-
Methine Carbon (C7): The methine carbon, deshielded by the adjacent oxygen and phenyl ring, is predicted to be around δ 79.0-80.0 ppm.
-
Methyl Carbons (C18 & C11): The two methyl carbons will be found in the upfield region, with the aromatic methoxy carbon (C18) at δ ~56.0 ppm and the ester methyl carbon (C11) at δ ~53.0 ppm.
-
Experimental Protocols
The acquisition of high-quality, reproducible NMR data is contingent upon meticulous sample preparation and the use of standardized acquisition parameters. The following protocols represent a self-validating system for the analysis of small organic molecules like methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate.
Workflow for NMR Data Acquisition and Processing
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Step-by-Step Methodologies
1. Sample Preparation:
-
Analyte Quantity: For a standard ¹H NMR spectrum, weigh 5-25 mg of the compound. For a ¹³C NMR spectrum, a larger quantity of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[11]
-
Solvent: Use a high-purity deuterated solvent, such as chloroform-d (CDCl₃, 99.8%+ D). The typical volume is 0.55-0.6 mL for a standard 5 mm NMR tube.[12][13]
-
Dissolution and Filtration: Dissolve the sample completely in the solvent in a separate clean, dry vial. To remove any particulate matter which can degrade spectral resolution, filter the solution through a Pasteur pipette containing a small plug of glass wool or cotton directly into a clean, unscratched, high-quality NMR tube (e.g., Wilmad or Norell).[11][13]
-
Internal Standard: Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), for accurate chemical shift calibration (δ = 0.00 ppm).[11]
2. ¹H NMR Data Acquisition:
-
Spectrometer Preparation: After inserting the sample, the instrument's magnetic field must be locked onto the deuterium signal of the solvent and then shimmed to optimize field homogeneity, which maximizes spectral resolution.[14] The probe should be tuned and matched to the ¹H frequency.[15]
-
Acquisition Parameters:
-
Pulse Angle: A 30-45° pulse angle is recommended for routine spectra to balance signal intensity with relaxation time.[14]
-
Acquisition Time (aq): Typically 2-4 seconds.
-
Relaxation Delay (d1): A delay of 1-2 seconds is usually sufficient for qualitative ¹H spectra.
-
Number of Scans (ns): Typically 8 to 16 scans are adequate for a sample of this concentration, providing a good signal-to-noise ratio in a few minutes.[16]
-
3. ¹³C NMR Data Acquisition:
-
Spectrometer Preparation: The same locking and shimming procedure as for ¹H NMR is performed. The probe must be tuned and matched to the ¹³C frequency.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon and to benefit from the Nuclear Overhauser Effect (NOE).
-
Pulse Angle: A 30° pulse angle is recommended for compounds of this molecular weight to optimize signal without significantly lengthening required relaxation delays.[14]
-
Acquisition Time (aq): ~1-2 seconds.
-
Relaxation Delay (d1): ~2 seconds.
-
Number of Scans (ns): Due to the low natural abundance of ¹³C, a significantly higher number of scans is required, typically ranging from 1024 to 4096, which can take from one to several hours.[16]
-
4. Data Processing:
-
Fourier Transformation: The raw time-domain data (Free Induction Decay, FID) is converted into the frequency-domain spectrum via a Fourier Transform.[17][18][19]
-
Phase and Baseline Correction: The spectrum must be manually or automatically phase-corrected to ensure all peaks are in the positive absorptive mode. The baseline should be corrected to be flat and at zero intensity.[20]
-
Referencing: The chemical shift axis is calibrated by setting the TMS signal to 0.00 ppm.
-
Analysis: For ¹H spectra, the signals are integrated to determine the relative number of protons. For both ¹H and ¹³C spectra, the precise chemical shift of each peak is determined (peak picking).[21]
Conclusion
This technical guide has provided a detailed predictive analysis of the ¹H and ¹³C NMR spectra of methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate, offering a solid foundation for its structural confirmation. The interpretation of the chemical shifts, multiplicities, and coupling patterns is firmly rooted in established NMR theory and supported by literature data for analogous structures. By adhering to the rigorous experimental protocols outlined, researchers can reliably acquire and process high-quality NMR data, ensuring the scientific integrity and validity of their structural characterizations. This comprehensive approach serves as a valuable resource for scientists engaged in the synthesis, identification, and analysis of complex organic molecules.
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